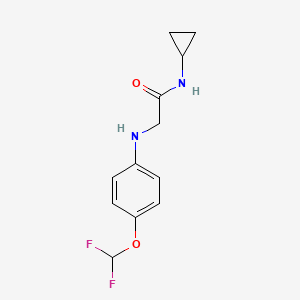

n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide

Description

n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen atom and a 4-(difluoromethoxy)phenylamino moiety at the α-carbon of the acetamide backbone. The compound’s structure combines a cyclopropyl ring, known for enhancing metabolic stability in medicinal chemistry, with a difluoromethoxy group, which modulates electronic and lipophilic properties.

Properties

Molecular Formula |

C12H14F2N2O2 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

N-cyclopropyl-2-[4-(difluoromethoxy)anilino]acetamide |

InChI |

InChI=1S/C12H14F2N2O2/c13-12(14)18-10-5-3-8(4-6-10)15-7-11(17)16-9-1-2-9/h3-6,9,12,15H,1-2,7H2,(H,16,17) |

InChI Key |

KOHICPIYZSVFCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CNC2=CC=C(C=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 4-(difluoromethoxy)benzoyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Kinase Inhibition The primary biological activity associated with N-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide lies in its potential as a kinase inhibitor. Kinases are crucial enzymes in signaling pathways that regulate cell proliferation and survival. By inhibiting these enzymes, the compound can disrupt cancer cell growth, positioning it as a candidate for anticancer drug development. The difluoromethoxy group may also enhance the compound's binding affinity to biological targets.

- Interaction Studies Interaction studies are essential for understanding how this compound influences cellular signaling pathways and its potential therapeutic effects. These studies focus on its binding affinity to specific kinases and other proteins. Techniques like surface plasmon resonance or isothermal titration calorimetry may be used to quantify these interactions.

While the primary focus of the search results is on medicinal chemistry, other potential applications may exist in areas such as:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

Electron-Withdrawing Effects: The trifluoromethoxy group in the analog introduces stronger electron-withdrawing effects compared to the difluoromethoxy group in the target compound. This may enhance reactivity in electrophilic substitutions but reduce lipophilicity.

Steric and Metabolic Considerations :

- The cyclopropyl group in the target compound and provides steric compactness, improving metabolic stability over bulkier groups like cyclohexyl in .

- The propylacetamido side chain in increases molecular weight and may reduce membrane permeability compared to simpler acetamides.

Synthetic Utility: The chloroacetamide is a versatile intermediate for synthesizing quinoline and piperazinedione derivatives . Multicomponent reactions (e.g., in ) achieve high yields (81%) for complex analogs, suggesting scalable routes for related compounds.

Pharmacological and Physicochemical Implications

- Lipophilicity: The difluoromethoxy group in the target compound likely offers intermediate lipophilicity between the trifluoromethoxy (more polar) and non-halogenated analogs, optimizing blood-brain barrier penetration or protein binding.

- Hydrogen Bonding: Unlike , which exhibits intermolecular N—H···O hydrogen bonds stabilizing its crystal structure, the target compound’s difluoromethoxy group may reduce hydrogen-bond donor capacity, affecting solubility or crystal packing.

Biological Activity

n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide is a compound of interest due to its potential therapeutic applications in various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C12H13F2N2O2

- Molecular Weight : 252.24 g/mol

- CAS Number : Not specified in the provided data.

The compound is believed to interact with specific biological targets, particularly in the inhibition of certain enzymes and receptors:

- β-Secretase Inhibition : Research indicates that compounds similar to this compound can inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. This inhibition is crucial for reducing amyloid-beta peptide levels, which are associated with neurodegeneration .

- Phosphoinositide 3-Kinase (PI3K) Pathway : Preliminary studies suggest that this compound may influence the PI3K signaling pathway, which is vital for cellular processes such as growth and survival. Selective inhibitors in this pathway have shown promise in treating various cancers .

Efficacy Studies

Efficacy studies have been conducted to assess the biological activity of this compound. Key findings include:

- In vitro Studies : The compound demonstrated significant inhibitory activity against BACE1 with an IC50 value indicating potency in reducing β-amyloid production .

- Cellular Assays : In cellular models, this compound showed a reduction in cell proliferation linked to cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in a notable decrease in amyloid plaque formation and improved cognitive function metrics .

- Cancer Therapeutics : In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis and inhibited migration, indicating its potential as a therapeutic agent against metastatic cancer .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of this compound:

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | BACE1 | 0.5 | Inhibition of amyloid-beta production |

| Compound A | PI3K | 0.8 | Anticancer activity |

| Compound B | BACE1 | 1.0 | Moderate inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.